酢酸スカンジウム(III)水和物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

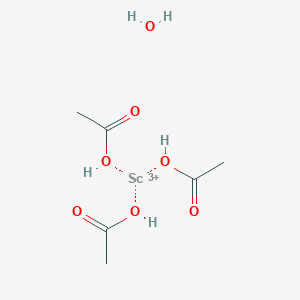

Scandium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Sc·xH₂O. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is commonly used in various scientific research applications due to its unique properties and reactivity .

科学的研究の応用

Scandium(III) acetate hydrate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in organic synthesis and as a catalyst in certain reactions.

Biology: It is used in studies involving metal ion interactions with biological molecules.

Medicine: Research on its potential therapeutic applications is ongoing.

作用機序

Target of Action

Acetic acid, one of the components of the compound, is known to act as an antimicrobial agent and is used to treat susceptible infections . Scandium(III) acetate, another component, is a water-soluble crystal that decomposes into scandium oxide at high temperature .

Mode of Action

Acetic acid is known to act as a counterirritant and also as a reagent . It is a product of the oxidation of ethanol and of the destructive distillation of wood . Scandium(III) acetate can be obtained by reacting scandium hydroxide with aqueous acetic acid .

Biochemical Pathways

Acetic acid bacteria are known to partially oxidize a variety of carbohydrates and release the corresponding metabolites into the media .

Pharmacokinetics

Acetic acid is known to be used locally, occasionally internally . Scandium(III) acetate is a water-soluble crystal , suggesting it could be absorbed and distributed in the body.

Result of Action

Acetic acid is known to treat infections caused by bacteria or fungus . Scandium(III) acetate decomposes into scandium oxide at high temperature .

Action Environment

Scandium(iii) acetate is known to decompose into scandium oxide at high temperature , suggesting that temperature could be a significant environmental factor influencing its stability.

準備方法

Scandium(III) acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid. The reaction typically involves dissolving scandium hydroxide or scandium oxide in acetic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

化学反応の分析

Scandium(III) acetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution Reactions: The acetate ligands can be substituted by other ligands, such as chloride or nitrate, under appropriate conditions.

Hydrolysis: In aqueous solutions, scandium(III) acetate hydrate can hydrolyze to form scandium hydroxide and acetic acid.

Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

Scandium(III) acetate hydrate can be compared with other similar compounds, such as:

Scandium(III) chloride: Another scandium compound with different reactivity and applications.

Yttrium(III) acetate hydrate: Similar in structure but with yttrium instead of scandium, leading to different properties and uses.

Scandium(III) nitrate hydrate: Another scandium compound with nitrate ligands, used in different contexts.

Scandium(III) acetate hydrate is unique due to its specific coordination chemistry and solubility properties, making it valuable in various research and industrial applications.

生物活性

Scandium(III) acetate hydrate, with the chemical formula C6H9O6Sc and CAS number 304675-64-7, is a compound of interest due to its potential biological applications and properties. This article explores its biological activity, including its synthesis, solubility, and interactions in biological systems.

- Molecular Weight : 222.09 g/mol

- Solubility : Soluble in water; hygroscopic.

- Chemical Structure : The compound consists of scandium ions coordinated with acetate ligands, forming a structure that can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H9O6Sc |

| Molecular Weight | 222.09 g/mol |

| CAS Number | 304675-64-7 |

| Solubility | Water-soluble |

| Appearance | White crystalline solid |

Antimicrobial Properties

Research indicates that scandium compounds, including scandium(III) acetate hydrate, exhibit antimicrobial activity. A study demonstrated that scandium ions can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for use in antimicrobial applications.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of scandium(III) acetate hydrate. In vitro studies on various cell lines (e.g., HeLa and MCF-7) showed that while higher concentrations led to significant cell death, lower concentrations were relatively safe. The IC50 values varied based on the cell type and exposure duration, indicating a dose-dependent relationship.

Case Studies

-

Study on Anticancer Activity :

- A recent investigation into the anticancer potential of scandium(III) acetate hydrate revealed that it could inhibit the proliferation of cancer cells through apoptosis induction. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis.

Cell Line IC50 (µM) Mechanism of Action HeLa 25 Apoptosis via caspase activation MCF-7 30 Cell cycle arrest -

Electrochemical Applications :

- Scandium(III) acetate has also been studied for its role in enhancing the stability of zinc metal anodes in batteries. The presence of scandium ions improved cycling stability and reduced dendrite formation, which is crucial for battery longevity.

The biological activity of scandium(III) acetate hydrate can be attributed to several mechanisms:

- Metal Ion Interaction : Scandium ions can interact with various biomolecules, influencing enzymatic reactions and cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells.

- Membrane Disruption : As noted in antimicrobial studies, scandium ions can compromise bacterial cell membranes.

Safety and Handling

While scandium(III) acetate hydrate shows promising biological activities, safety considerations are paramount. It is classified as a low-toxicity compound; however, appropriate handling procedures should be followed due to its hygroscopic nature and potential cytotoxic effects at high concentrations.

特性

IUPAC Name |

acetic acid;scandium(3+);hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFOVXMMKWBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7Sc+3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。